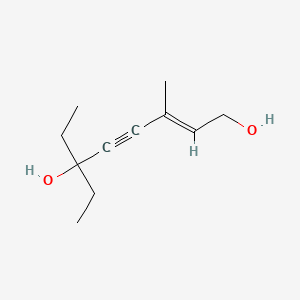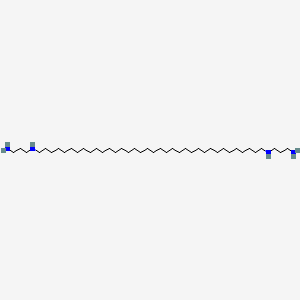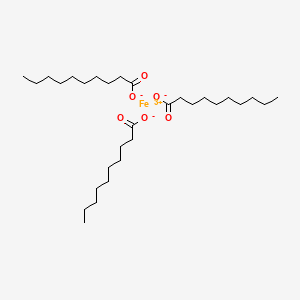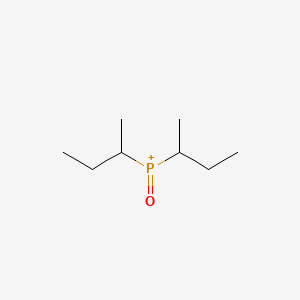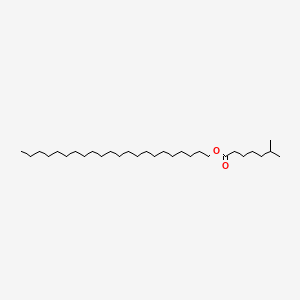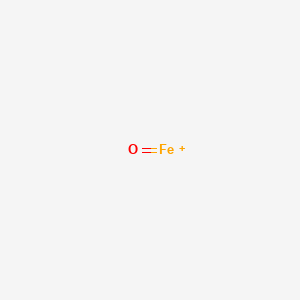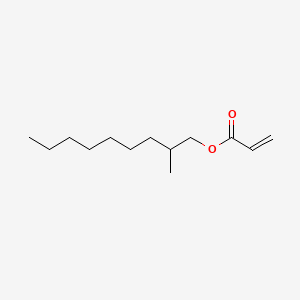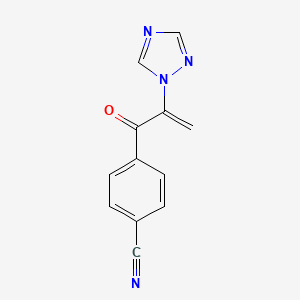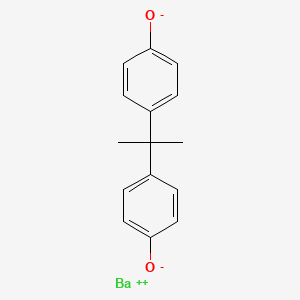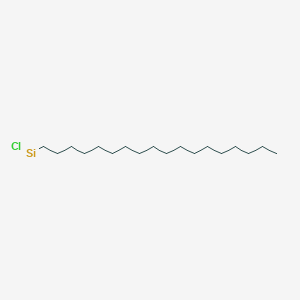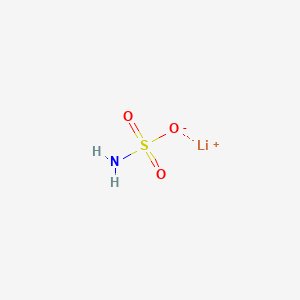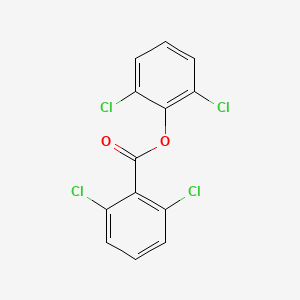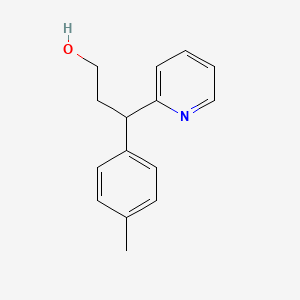
N-Furfurylideneisobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Furfurylideneisobutylamine: is an organic compound with the molecular formula C₉H₁₃NO It is characterized by the presence of a furan ring attached to an imine group, which is further connected to an isobutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Furfurylideneisobutylamine can be synthesized through a condensation reaction between furfural and isobutylamine. The reaction typically involves the following steps:
Mixing furfural and isobutylamine: in a suitable solvent such as ethanol or methanol.
Heating the mixture: under reflux conditions for several hours to facilitate the condensation reaction.
Purification of the product: through techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Furfurylideneisobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-furfurylisobutylamine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of furan-2-carboxaldehyde derivatives.
Reduction: Formation of N-furfurylisobutylamine.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
N-Furfurylideneisobutylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Furfurylideneisobutylamine involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. Additionally, the furan ring may participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
N-Furfurylisobutylamine: Similar structure but with an amine group instead of an imine group.
Furfural: The aldehyde precursor used in the synthesis of N-Furfurylideneisobutylamine.
Isobutylamine: The amine component used in the synthesis.
Properties
CAS No. |
85098-92-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(2-methylpropyl)methanimine |
InChI |
InChI=1S/C9H13NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
VPYYBUQTJFKWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


